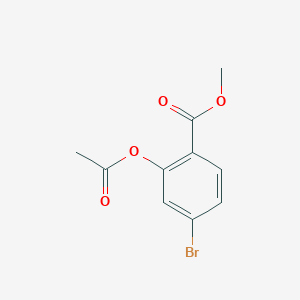

Methyl 2-acetoxy-4-bromobenzoate

Descripción

Methyl 2-acetoxy-4-bromobenzoate is a halogenated benzoate ester characterized by a bromine atom at the para position (C4) and an acetoxy group (ester of acetic acid) at the ortho position (C2) on the benzene ring. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Propiedades

Fórmula molecular |

C10H9BrO4 |

|---|---|

Peso molecular |

273.08 g/mol |

Nombre IUPAC |

methyl 2-acetyloxy-4-bromobenzoate |

InChI |

InChI=1S/C10H9BrO4/c1-6(12)15-9-5-7(11)3-4-8(9)10(13)14-2/h3-5H,1-2H3 |

Clave InChI |

PVUUHOPIALYGSQ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OC1=C(C=CC(=C1)Br)C(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-acetoxy-4-bromobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-acetoxy-4-bromobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the bromination of methyl 2-acetoxybenzoate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform.

Industrial Production Methods

Industrial production of methyl 2-acetoxy-4-bromobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-acetoxy-4-bromobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) at room temperature or under reflux.

Major Products

Substitution: Formation of substituted benzoates, such as methyl 2-acetoxy-4-aminobenzoate.

Reduction: Formation of methyl 2-acetoxy-4-bromobenzyl alcohol.

Hydrolysis: Formation of 2-acetoxy-4-bromobenzoic acid.

Aplicaciones Científicas De Investigación

Methyl 2-acetoxy-4-bromobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of methyl 2-acetoxy-4-bromobenzoate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ester group is reduced to an alcohol via hydride transfer from the reducing agent.

Comparación Con Compuestos Similares

Methyl 2-Bromo-4-Fluorobenzoate

- Substituents : Bromine (C4), fluorine (C2).

- Key Differences : Replacing the acetoxy group with fluorine reduces steric bulk and alters electronic properties. Fluorine’s electronegativity increases ring polarization, enhancing reactivity in nucleophilic aromatic substitution compared to the acetoxy group’s electron-withdrawing ester effect .

- Applications : More suited for electronics material synthesis than therapeutic development .

Methyl 2-Acetamido-4-Bromo-5-Chlorobenzoate

- Substituents : Acetamido (C2), bromine (C4), chlorine (C5).

- Key Differences: The acetamido group (–NHCOCH₃) introduces hydrogen-bonding capability, unlike the acetoxy group (–OCOCH₃). This difference enhances interactions with biological targets (e.g., enzymes), as seen in its notable antimicrobial and anticancer activity .

- Biological Activity : Outperforms methyl 2-acetoxy-4-bromobenzoate in targeted therapeutic applications due to the amide moiety .

Ethyl 4-Bromo-3-Hydroxy-5-Methylbenzoate

- Substituents : Bromine (C4), hydroxy (C3), methyl (C5).

- Bromine’s para position aligns with methyl 2-acetoxy-4-bromobenzoate, but the ethyl ester slightly enhances solubility in nonpolar solvents .

- Reactivity : Less reactive in ester hydrolysis due to the absence of an ortho electron-withdrawing group .

Halogen and Functional Group Variations

Methyl 4-Bromo-2-(Chloromethyl)-6-Fluorobenzoate

- Substituents : Bromine (C4), chloromethyl (C2), fluorine (C6).

- Fluorine at C6 further enhances electronic effects, making this compound more reactive in Suzuki-Miyaura reactions .

- Applications : Preferred for synthesizing complex aryl-alkyl hybrids .

Methyl 2-(Bromomethyl)-5-Chloro-4-Methoxybenzoate

- Substituents : Bromomethyl (C2), chlorine (C5), methoxy (C4).

- Key Differences : The bromomethyl group (–CH₂Br) offers a reactive site for nucleophilic substitution, unlike the acetoxy group. Methoxy at C4 donates electron density, reducing ring activation compared to the acetoxy group’s electron-withdrawing nature .

- Biological Activity : Less potent in antimicrobial applications due to reduced electrophilicity .

Structural Analogues with Divergent Bioactivity

| Compound Name | Key Substituents | Biological Activity | Unique Features vs. Target Compound | |

|---|---|---|---|---|

| Methyl 2-acetoxy-4-bromobenzoate | Acetoxy (C2), Br (C4) | Intermediate reactivity | High lipophilicity; ester stability | |

| Methyl 3-bromo-4-hydroxybenzoate | Hydroxy (C4), Br (C3) | Antioxidant | Lower stability; hydrophilic | |

| Methyl 4-bromo-2-methoxybenzoate | Methoxy (C2), Br (C4) | Enzyme inhibition | Electron-donating methoxy reduces reactivity | |

| Methyl 2-acetamido-4-bromobenzoate | Acetamido (C2), Br (C4) | Anticancer | Amide group enhances target binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.